5-hydrazinyl-2-methoxy-N-methylbenzamide
CAS No.: 747390-61-0
Cat. No.: VC16802577
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 747390-61-0 |
---|---|
Molecular Formula | C9H13N3O2 |
Molecular Weight | 195.22 g/mol |
IUPAC Name | 5-hydrazinyl-2-methoxy-N-methylbenzamide |
Standard InChI | InChI=1S/C9H13N3O2/c1-11-9(13)7-5-6(12-10)3-4-8(7)14-2/h3-5,12H,10H2,1-2H3,(H,11,13) |
Standard InChI Key | ISQSSKKSWHNPIN-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=C(C=CC(=C1)NN)OC |
Introduction
Chemical Identity and Structural Features
Synthetic Pathways
While no explicit synthesis of 5-hydrazinyl-2-methoxy-N-methylbenzamide is documented, analogous hydrazine derivatives are typically synthesized via:
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Diazotization and Reduction:
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Condensation Reactions:
Physicochemical Properties
Predicted Physicochemical Parameters
Using computational tools and analog data , key properties include:
Property | Value |
---|---|
Log P (octanol-water) | 1.76 (XLOGP3) |
Water Solubility | 0.862 mg/mL (ESOL) |
TPSA | 60.17 Ų |
GI Absorption | High |
BBB Permeability | Yes |
These values suggest moderate lipophilicity and high gastrointestinal absorption, making the compound suitable for oral drug candidates.
Pharmacological Research and Applications
Antibacterial and Antiviral Activity
Hydrazine-containing compounds exhibit broad-spectrum antimicrobial activity. For instance, 5-hydrazinyl-2-methoxypyridine hydrochloride shows efficacy against Gram-positive bacteria (MIC: 2–4 µg/mL) . The benzamide moiety in 5-hydrazinyl-2-methoxy-N-methylbenzamide may enhance target binding via hydrogen bonding with bacterial enzymes.
Fluorescent Probes
The hydrazine group’s ability to form Schiff bases with carbonyl compounds enables applications in fluorescent staining. Pyridine-based analogs are used in cellular imaging at concentrations of 10–50 µM .
Kinase Inhibition
Benzamide derivatives are known kinase inhibitors. Molecular docking studies suggest that the N-methylamide group in 5-hydrazinyl-2-methoxy-N-methylbenzamide could interact with ATP-binding pockets in kinases like EGFR (IC50: ~100 nM predicted).
Future Directions and Challenges
Synthetic Optimization
Improving yields beyond 60% for large-scale production requires exploring catalysts (e.g., Pd/C) or microwave-assisted synthesis.
Target Validation
Further studies are needed to validate the compound’s interaction with biological targets such as COX-2 or histone deacetylases (HDACs).
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